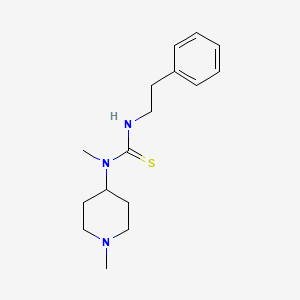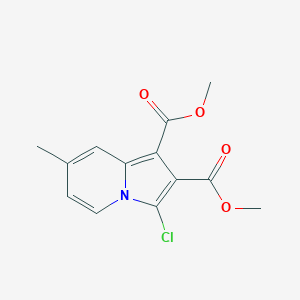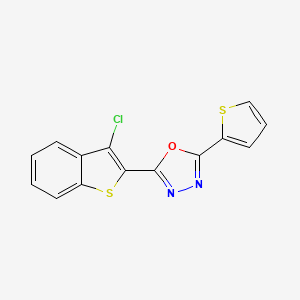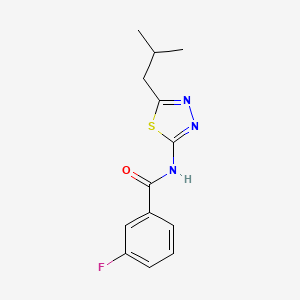![molecular formula C21H20N2O5S2 B5516007 5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidinones are a class of compounds with a core 2-thioxo-1,3-thiazolidin-4-one structure, notable for their versatility in drug design and potential therapeutic applications. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound , a derivative of thiazolidinone, has attracted interest for its unique structural features and potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclization of thiosemicarbazides or the condensation of amine-substituted thiazolidinones with aldehydes or ketones. For instance, microwave-assisted synthesis methods have been developed to produce libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, demonstrating the efficiency and versatility of modern synthetic techniques in creating these compounds with controlled stereochemistry (Bourahla et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon atom linking two rings, forming hydrogen-bonded dimers and chains through N-H...O hydrogen bonds and pi-pi stacking or carbonyl-carbonyl dipolar interactions (Delgado et al., 2006). These structural motifs are crucial for the chemical reactivity and biological activity of these compounds.
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including nucleophilic addition, condensation, and cycloaddition, to introduce diverse functional groups. These reactions are facilitated by the reactive thioxo and amine groups in the thiazolidinone ring, allowing for the synthesis of a wide range of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, depend significantly on the substituents attached to the core ring. Hydrogen bonding, aromatic pi-pi stacking, and dipolar interactions influence the crystal packing and, consequently, the physical properties of these compounds (Delgado et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-25-15-5-7-17(27-3)13(9-15)11-19-20(24)23(21(29)30-19)22-12-14-10-16(26-2)6-8-18(14)28-4/h5-12H,1-4H3/b19-11-,22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHGLCSWJKERA-TZRLVWCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)N=CC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)
![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)


![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)